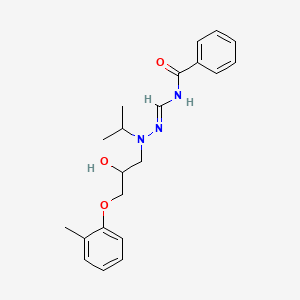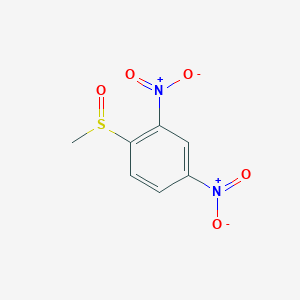
N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butoxy group, a methyl group, and a chloro group attached to a phenyl ring, along with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxy-6-methylphenol, chloroacetyl chloride, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with sodium methoxide may produce methoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide involves its interaction with molecular targets and pathways within biological systems. This may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Butoxyphenyl)-2-chloro-N-methylacetamide
- N-(2-Methylphenyl)-2-chloro-N-methylacetamide
- N-(2-Butoxy-6-methylphenyl)-2-chloroacetamide
Uniqueness
N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its butoxy and methyl groups may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
78180-03-7 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
N-(2-butoxy-6-methylphenyl)-2-chloro-N-methylacetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-4-5-9-18-12-8-6-7-11(2)14(12)16(3)13(17)10-15/h6-8H,4-5,9-10H2,1-3H3 |
Clave InChI |
DVKFMXGJDGDPJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1N(C)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
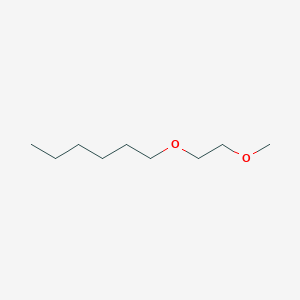
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)

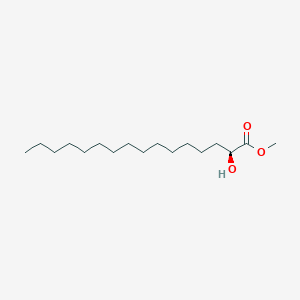
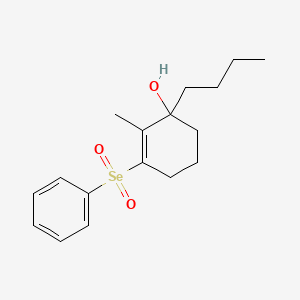
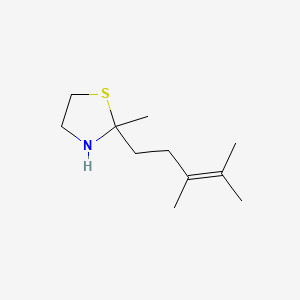
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
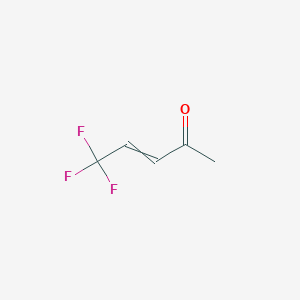
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
